2-Bromo-5-phenyl-1,3,4-oxadiazole

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Choose 2-Bromo-5-phenyl-1,3,4-oxadiazole (BPOD) for its unmatched Suzuki-Miyaura cross-coupling efficiency (85–93% yield) and robust crystalline stability (mp 107–109°C). The bromine handle ensures superior reactivity over chloro/thiol analogs, enabling rapid construction of 2,5-diaryl-1,3,4-oxadiazole libraries. Validated in anticonvulsant research, outperforming phenytoin in vivo. This scalable building block simplifies purification and reduces synthesis costs, making it the optimal choice for medicinal chemistry and materials science procurement.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 51039-53-3
Cat. No. B1285659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-phenyl-1,3,4-oxadiazole
CAS51039-53-3
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)Br
InChIInChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyXMTNHCRGHQLOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-phenyl-1,3,4-oxadiazole (CAS 51039-53-3): Chemical Profile and Core Procurement Considerations


2-Bromo-5-phenyl-1,3,4-oxadiazole (BPOD) is a heterocyclic building block featuring a 1,3,4-oxadiazole core with a phenyl substituent at the 5-position and a bromine atom at the 2-position. This compound is widely recognized as a versatile intermediate in medicinal chemistry and materials science due to its capacity for further functionalization via cross-coupling reactions . Its physicochemical properties, including a melting point of 107–109 °C and a predicted boiling point of 318.8±25.0 °C, position it as a stable, crystalline solid suitable for routine synthetic workflows . The bromine handle at the 2-position provides a strategic advantage over its chloro and thiol analogs, enabling more efficient and selective carbon–carbon bond formation in the synthesis of complex 2,5-diaryl-1,3,4-oxadiazole architectures .

2-Bromo-5-phenyl-1,3,4-oxadiazole: Why Analogue Substitution Compromises Reactivity and Outcome


The 2-position substituent on the 5-phenyl-1,3,4-oxadiazole scaffold dictates both the compound's reactivity profile and its suitability for downstream synthetic applications. While structurally related analogs—such as the 2-chloro, 2-thiol, or unsubstituted derivatives—share the same core, their divergent leaving group abilities, electronic properties, and physical characteristics render them non-interchangeable in key synthetic and biological contexts. Substituting 2-bromo-5-phenyl-1,3,4-oxadiazole with a chloro or thiol analog can lead to significantly lower cross-coupling yields, alter reaction selectivity, and even preclude certain transformations altogether [1]. The evidence presented below quantifies these critical differentiations, enabling informed procurement and experimental design decisions.

Quantitative Differentiation of 2-Bromo-5-phenyl-1,3,4-oxadiazole from Key Analogs


Synthesis Yield: 86% Isolated Yield for 2-Bromo-5-phenyl-1,3,4-oxadiazole via Regiospecific Bromination

In a general three-step synthesis of 2,5-diarylheteropentalenes, 2-bromo-5-phenyl-1,3,4-oxadiazole was obtained with an isolated yield of 86% following a regiospecific bromination step . This yield compares favorably to the overall range of 31–67% reported for the synthesis of nonsymmetrical 1,3,4-oxadiazoles in the same study, highlighting the efficiency of the bromination approach for this specific derivative .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Suzuki Cross-Coupling Efficiency: 2-Bromo-5-phenyl-1,3,4-oxadiazole Delivers 85–93% Yield

2-Bromo-5-phenyl-1,3,4-oxadiazole undergoes Suzuki-Miyaura cross-coupling with boronic acid derivatives to afford 2,5-diaryl-1,3,4-oxadiazoles in high yields of 85–93% when using Pd(PPh3)4 and Na2CO3 [1]. In contrast, direct cross-coupling reactions of halogen-containing 1,3,4-oxadiazoles are reported only twice in the literature, underscoring the specificity of this transformation [1]. The bromo substituent provides an optimal balance of reactivity and stability, enabling efficient C–C bond formation where chloro analogs would exhibit sluggish reactivity and iodo analogs may suffer from stability issues.

Cross-Coupling Medicinal Chemistry Materials Science

Melting Point: 2-Bromo-5-phenyl-1,3,4-oxadiazole (107–109 °C) Exhibits Significantly Lower Melting Point than Thiol Analog (219–222 °C)

The melting point of 2-bromo-5-phenyl-1,3,4-oxadiazole is consistently reported as 107–109 °C . In stark contrast, the closely related 5-phenyl-1,3,4-oxadiazole-2-thiol exhibits a melting point of 219–222 °C [1]. This >110 °C difference reflects fundamentally different intermolecular interactions and crystal packing energies.

Physicochemical Properties Formulation Crystallization

Anticonvulsant Activity: 2-Bromo-5-phenyl-1,3,4-oxadiazole Demonstrates Superior Potency to Phenytoin in Maximal Electroshock Seizure Model

2-Bromo-5-phenyl-1,3,4-oxadiazole (BPOD) has been evaluated in vivo and demonstrated greater potency than phenytoin against maximal electroshock (MES) seizures in mice . Additionally, BPOD significantly reduces seizure duration and increases post-seizure survival time in this model . While precise ED50 values are not publicly available, the qualitative potency ranking (BPOD > phenytoin) establishes a clear differentiation from other 1,3,4-oxadiazole derivatives lacking such direct anticonvulsant benchmarking.

Anticonvulsant Neuroscience Drug Discovery

Strategic Application Scenarios for 2-Bromo-5-phenyl-1,3,4-oxadiazole Based on Differentiated Evidence


High-Efficiency Synthesis of 2,5-Diaryl-1,3,4-oxadiazole Libraries for Medicinal Chemistry

Medicinal chemists seeking to rapidly construct diverse libraries of 2,5-diaryl-1,3,4-oxadiazoles should prioritize 2-bromo-5-phenyl-1,3,4-oxadiazole as the central building block. Its exceptional performance in Suzuki-Miyaura cross-coupling (85–93% yield) [1] enables efficient diversification at the 2-position, while the pre-installed phenyl group at the 5-position provides a conserved pharmacophore. The high and reproducible yields directly address the procurement need for reliable and scalable synthetic routes, reducing both time and material costs in hit-to-lead and lead optimization campaigns.

Anticonvulsant Drug Discovery Programs Requiring In Vivo Validated Chemical Matter

Research groups focused on developing next-generation anticonvulsant therapies should consider 2-bromo-5-phenyl-1,3,4-oxadiazole as a privileged starting point. Its demonstrated superiority over the clinical standard phenytoin in the maximal electroshock seizure model provides a critical differentiator from other 1,3,4-oxadiazole derivatives lacking such benchmarking. This in vivo validation reduces the risk associated with target selection and justifies the procurement of this specific analog for further medicinal chemistry optimization.

Process Chemistry and Scale-Up Requiring High-Yielding, Reproducible Intermediates

Process chemists tasked with developing robust and scalable routes to complex 1,3,4-oxadiazole-containing molecules will benefit from the well-characterized and high-yielding synthesis of 2-bromo-5-phenyl-1,3,4-oxadiazole (86% isolated yield) . Compared to alternative routes for nonsymmetrical 2,5-diaryl-1,3,4-oxadiazoles (31–67% overall yield), this building block offers a more cost-effective and reliable entry point. Its physical properties, including a lower melting point than thiol analogs [2], also simplify purification and handling at scale.

Development of Advanced Materials and Organic Electronics via Cross-Coupling

In materials science, 2-bromo-5-phenyl-1,3,4-oxadiazole serves as a key precursor for constructing extended π-conjugated systems. Its ability to undergo high-yielding Suzuki cross-coupling [1] allows for the precise incorporation of the electron-deficient oxadiazole core into organic semiconductors, light-emitting diodes, and photovoltaic devices. The bromine handle provides the necessary reactivity for efficient C–C bond formation, enabling the synthesis of well-defined molecular architectures that are challenging to access with less reactive chloro or less stable iodo analogs.

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